molecular formula C21H19N3 B11275498 4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carbonitrile

4-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethylquinoline-3-carbonitrile

Cat. No.: B11275498
M. Wt: 313.4 g/mol
InChI Key: UZAVPMNBSXJTKX-UHFFFAOYSA-N
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Description

6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with an ethyl group, a tetrahydroisoquinoline moiety, and a carbonitrile group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like sodium borohydride (NaBH₄). Reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(I) iodide (CuI) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce tetrahydroquinoline derivatives .

Scientific Research Applications

6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethylquinoline-3-carbonitrile

InChI

InChI=1S/C21H19N3/c1-2-15-7-8-20-19(11-15)21(18(12-22)13-23-20)24-10-9-16-5-3-4-6-17(16)14-24/h3-8,11,13H,2,9-10,14H2,1H3

InChI Key

UZAVPMNBSXJTKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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